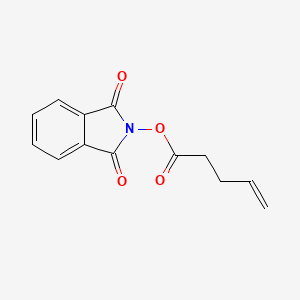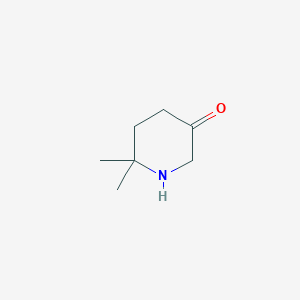
6,6-Dimethylpiperidin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Dimethylpiperidin-3-one is a chemical compound belonging to the piperidine family, characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its unique structure, which includes two methyl groups attached to the sixth carbon and a ketone functional group on the third carbon. Its distinctive structure and reactivity make it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylpiperidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of 2,6-dimethylpyridine, followed by oxidation to introduce the ketone functional group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under pressure .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 6,6-Dimethylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
6,6-Dimethylpiperidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are used in the study of biological processes and as potential therapeutic agents.
Medicine: The compound is involved in the development of drugs targeting various diseases, including neurological disorders and cancer.
Wirkmechanismus
The mechanism of action of 6,6-Dimethylpiperidin-3-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone functional group and the nitrogen atom in the piperidine ring. These functional groups allow it to participate in various chemical reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific derivatives and their intended applications .
Vergleich Mit ähnlichen Verbindungen
2,6-Dimethylpiperidine: Similar in structure but lacks the ketone functional group.
6,6-Dimethylpiperidin-3-amine: Contains an amine group instead of a ketone.
N,N-Dimethylpyridin-4-amine: A related compound with a different ring structure and functional groups.
Uniqueness: 6,6-Dimethylpiperidin-3-one is unique due to the presence of both the ketone functional group and the two methyl groups on the piperidine ring. This combination of features provides distinct reactivity and makes it a versatile intermediate in various chemical syntheses .
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
6,6-dimethylpiperidin-3-one |
InChI |
InChI=1S/C7H13NO/c1-7(2)4-3-6(9)5-8-7/h8H,3-5H2,1-2H3 |
InChI-Schlüssel |
QXSNVIJPMGGJIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(=O)CN1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


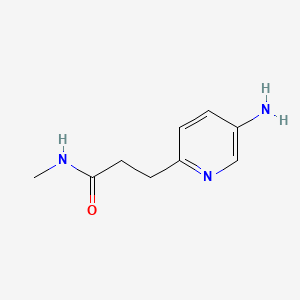
![2-Hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13483426.png)
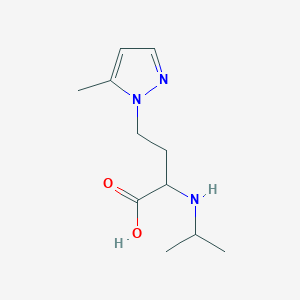
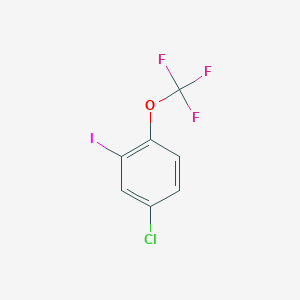
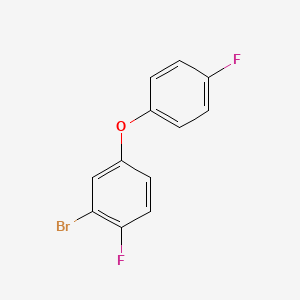
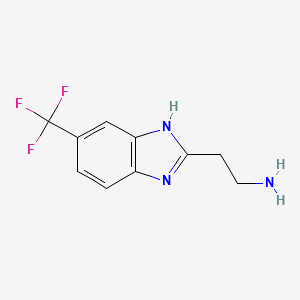
![Rac-[(2r,3s)-2-(1-methyl-1h-pyrazol-4-yl)oxan-3-yl]methanamine](/img/structure/B13483452.png)
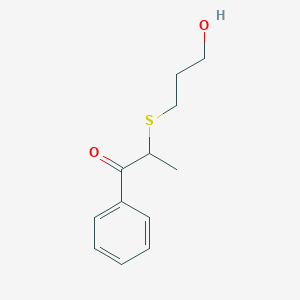
![ethyl 1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13483457.png)
![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B13483464.png)
amine hydrochloride](/img/structure/B13483467.png)
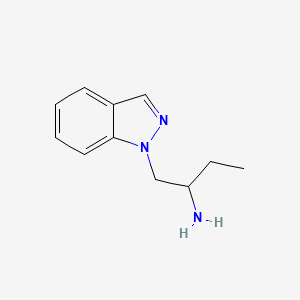
![3-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[2.4]heptan-6-yl}prop-2-ynoic acid](/img/structure/B13483477.png)
